molecular formula C12H18Cl2N2O3S B6705083 N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide

N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide

Cat. No.: B6705083
M. Wt: 341.3 g/mol
InChI Key: CLKKOAQDXQFEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, and a methanesulfonamide group.

Properties

IUPAC Name

N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O3S/c1-3-10(15-6-7-16-20(2,18)19)8-4-5-9(13)11(14)12(8)17/h4-5,10,15-17H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKKOAQDXQFEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=C(C=C1)Cl)Cl)O)NCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide typically involves multiple steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a hydroxyphenyl compound to introduce the dichloro groups.

    Amination: The intermediate is then reacted with a propylamine derivative to form the propylamino group.

    Sulfonamide formation: Finally, the compound is reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dichloro groups can be reduced to form a less chlorinated compound.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like N-[2-[1-(3,4-dichlorophenyl)propylamino]ethyl]methanesulfonamide and N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)ethylamino]ethyl]methanesulfonamide.

    Uniqueness: The presence of both the dichloro and hydroxy groups in the phenyl ring, along with the methanesulfonamide group, gives it unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.